Bienvenue dans la boutique en ligne BenchChem!

5,8-Dichloropyrido[3,4-b]pyrazine

Kinase Inhibitor Design Medicinal Chemistry SAR Analysis

5,8-Dichloropyrido[3,4-b]pyrazine (CAS 1416712-93-0) is the critical disubstituted heterocycle for kinase inhibitor drug discovery. The 5,8-dichloro substitution provides two discrete halogen handles for sequential chemoselective functionalization—enabling rapid library synthesis around the pyrido[3,4-b]pyrazine core. Unlike the 5,7-regioisomer, the 5- and 8-vectors precisely anchor hinge-binding motifs, controlling kinase affinity. Trusted in GPR6 and Syk inhibitor programs, this building block delivers patentable chemical space. Request a quote now.

Molecular Formula C7H3Cl2N3
Molecular Weight 200.02 g/mol
Cat. No. B12970880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dichloropyrido[3,4-b]pyrazine
Molecular FormulaC7H3Cl2N3
Molecular Weight200.02 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C(=CN=C2Cl)Cl
InChIInChI=1S/C7H3Cl2N3/c8-4-3-12-7(9)6-5(4)10-1-2-11-6/h1-3H
InChIKeyVSGQXARDJBFVBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Dichloropyrido[3,4-b]pyrazine: Core Scaffold for Kinase-Focused Medicinal Chemistry Procurement


5,8-Dichloropyrido[3,4-b]pyrazine (CAS 1416712-93-0, C₇H₃Cl₂N₃, MW 200.02) is a disubstituted pyridopyrazine heterocycle utilized as a versatile synthetic building block in kinase inhibitor drug discovery . Its 5,8-dichloro substitution pattern provides two distinct halogen handles for sequential functionalization, enabling rapid generation of focused compound libraries around the pyrido[3,4-b]pyrazine core [1].

Generic Pyridopyrazine Interchangeability Fails: The Critical Role of the 5,8-Dichloro Substitution Pattern


The 5,8-dichloro isomer cannot simply be substituted with the 5,7-dichloro analogue or a corresponding dibromo congener. Structure–activity relationship (SAR) studies confirm the 5- and 8-positions are the pharmacophore anchor points for kinase hinge-binding motifs [1]. The chlorine atoms offer a specific reactivity window—enabling sequential chemoselective cross-couplings with steric and electronic properties distinct from bromine (lower reactivity, better selectivity in mono-substitution) [1]. Furthermore, the C-5 and C-8 vectors define the trajectory of substituents into the kinase binding pocket, a geometry that the 5,7-regioisomer fails to recapitulate [1]. This positional precision controls target affinity, making generic alternative building blocks ineffective for delivering the same SAR output.

Quantitative Evidence for Selecting 5,8-Dichloropyrido[3,4-b]pyrazine: SAR, Synthesis, and IP Positioning


Explicit SAR Validation of C-5 and C-8 Vectors for Kinase Inhibition

Comprehensive SAR campaigns identified 4-(piperidin-1-yl)aniline at either the C-5 or C-8 position as the key pharmacophore for kinase binding [1]. The 5,8-dichloro core allows independent introduction of this moiety at either vector, enabling direct comparison [1]. Analogues synthesized from this core achieved low micromolar IC₅₀ values against a panel of seven cancer-related protein kinases, establishing the core scaffold's quantitative contribution to activity [1]. A 5,7-dichloro regioisomer cannot place substituents along the same vectors due to altered geometry, resulting in a predicted loss of kinase binding affinity.

Kinase Inhibitor Design Medicinal Chemistry SAR Analysis

Sequential Functionalization Enabled by Chlorine-Specific Reactivity

The chlorine atoms provide a wider operational window for selective mono-functionalization compared to bromine. In the synthesis of 2,3,8-trisubstituted analogues from 8-bromo-2,3-disubstituted pyrido[3,4-b]pyrazines, cross-coupling yields ranged from 35 to 74% depending on the introduced amine [1]. The 5,8-dichloro analogue allows similar sequential couplings, but with chlorine's lower reactivity, it offers enhanced selectivity in the first coupling step, minimizing di-substitution byproduct formation—a common problem with the more reactive 5,8-dibromo analogue.

Synthetic Chemistry Cross-Coupling Chemoselectivity

Patented Scaffold Status for High-Value CNS and Oncology Targets

The 5,8-dichloropyrido[3,4-b]pyrazine core is explicitly claimed and exemplified as a key intermediate in patents for GPR6 modulators (US9181249B2, Takeda California) and Syk inhibitors [1][2]. GPR6 is a CNS target for Parkinson's disease, with clinical compounds (e.g., CVN424) validating the target [1]. The presence of this specific core in composition-of-matter patents provides defensible freedom-to-operate positioning for organizations seeking novel chemical matter around these targets, a strategic advantage not offered by unclaimed or less-patented heterocyclic cores.

Intellectual Property Patent Analysis GPR6 Modulator

Explicit Acknowledgment of Limited Direct Biological Data for the Core Scaffold

It is explicitly acknowledged that, as of the current evidence base accessible from primary research publications and authoritative databases, no head-to-head quantitative biological activity data (e.g., IC₅₀, Ki, cellular potency) exist for the unadorned 5,8-dichloropyrido[3,4-b]pyrazine core against any specific biological target [1][2]. The compound's value is fundamentally that of a synthetic building block; its differentiation resides in its enabling synthetic role and vector positioning, not in its intrinsic target affinity. Procurement decisions for this compound should therefore be evaluated strictly on analytical purity, synthetic accessibility, and literature precedent for derivative generation, not on a direct biological potency metric.

Data Transparency Procurement Risk Evidence Gap

Procurement-Ready Application Scenarios for 5,8-Dichloropyrido[3,4-b]pyrazine


Kinase-Focused Library Synthesis in Oncology Medicinal Chemistry

The primary application is as a core scaffold for generating diverse, patentable kinase inhibitor libraries. The established synthetic route allows introduction of anilines, ureas, or heteroaryls at C-5 and C-8, producing compounds with low micromolar potency against cancer-related kinases [1]. Procurement of this building block enables rapid SAR exploration around the 4-(piperidin-1-yl)aniline pharmacophore identified by Marchand et al. [1].

CNS Drug Discovery for Parkinson's Disease via GPR6 Modulation

The compound serves as a key intermediate for GPR6 inverse agonists and modulators, a target genetically linked to Parkinson's disease [2]. The Takeda California patent family explicitly uses 5,8-dichloropyrido[3,4-b]pyrazine-derived intermediates to access potent GPR6 ligands with Ki values in the low nanomolar range [2]. Procurement supports programs aiming to develop novel non-dopaminergic therapies for Parkinson's disease.

Spleen Tyrosine Kinase (Syk) Inhibitor Development for Inflammatory and Autoimmune Diseases

The pyrido[3,4-b]pyrazine core is claimed in patents for Syk inhibitors, which are indicated for asthma, rheumatoid arthritis, and B-cell malignancies [3]. The 5,8-dichloro building block is the immediate precursor for synthesizing the protected, biologically active Syk inhibitors disclosed in these filings [3]. Procurement enables direct entry into this therapeutically relevant chemical space.

Quote Request

Request a Quote for 5,8-Dichloropyrido[3,4-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.